molecular formula C10H10N4OS B1301534 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide CAS No. 860650-74-4

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1301534
CAS RN: 860650-74-4
M. Wt: 234.28 g/mol
InChI Key: UQRXCMSKYISJJV-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide (APTC) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. APTC has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Research has systematically explored methods for synthesizing 1,3-azoles, including thiazoles, highlighting their chemical and biological properties. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other acyclic phosphorus-containing reagents, to produce phosphorylated azoles with diverse biological activities. These synthetic approaches facilitate the development of compounds with potential applications in various fields, including medicinal chemistry (E. Abdurakhmanova et al., 2018).

Biological Importance

Benzazoles and their derivatives, including thiazole-based compounds, are noted for their wide range of biological activities. Synthetic chemists have developed novel procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and other guanidinobenzazoles, which show potential as therapeutic agents due to their cytotoxic and pharmacological activities (M. Rosales-Hernández et al., 2022).

Pharmacological Evaluation and Molecular Docking Studies

Studies have also focused on benzofused thiazole derivatives, evaluating their antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested for their potential as therapeutic agents, demonstrating significant biological activities that could inform the development of new drugs (Dattatraya G. Raut et al., 2020).

Safety and Hazards

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRXCMSKYISJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363240
Record name 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860650-74-4
Record name 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-phenyl-thiazole-5-carboxylic acid ethyl ester (5.0 g, 20 mmol) was suspended in methanol. Hydrazine monohydrate (5 mL, 100 mmol) was added and heated to reflux for 2 h. Hydrazine monohydrate (10 mL) was added and heated to reflux for 48 h. Water (100 mL) was added to the reaction mixture and the methanol was removed by evaporation in vacuo. The product precipitates and the solid product is collected by filtration. Yield: 70%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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